5-Hydroxymethyluridine
Overview
Description
5-Hydroxymethyluridine (5hmU) is a thymine modification found in the genomes of various organisms . The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans . It is present at unusually high levels in dinoflagellate chromosomal DNA .
Synthesis Analysis
The synthesis of this compound involves the use of this compound DNA Kinase (5-HMUDK) which transfers the gamma phosphate from ATP to the hydroxymethyl moiety of this compound in polymeric DNA . The syntheses of 5-hydroxymethyl-uridine [5hm(rU)] and -cytidine [5hm(rC)] phosphoramidites and their incorporation into RNA by solid-phase synthesis have been reported .
Molecular Structure Analysis
This compound belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside monophosphates. These are pyrimidine nucleotides with a monophosphate group linked to the ribose moiety .
Chemical Reactions Analysis
The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans .
Scientific Research Applications
Radiation Damage Assessment
5-Hydroxymethyluridine (5-HMUR) is a notable product of ionizing radiation damage in DNA, specifically a radiation product of thymidine. Lewis, Muhleman, and Ward (1978) developed a serologic assay for 5-HMUR, demonstrating its potential as a biomarker for DNA damage due to radiation. This assay can detect 5-HMUR in the presence of thymidine, offering a method to estimate radiation-induced DNA damage (Lewis, Muhleman, & Ward, 1978).
Biological Activity and Synthesis
5-Hydroxymethylpyrimidines, including this compound, have garnered interest due to their biological activity. Ulbricht (1965) discussed various synthesis methods of hydroxymethylpyrimidines and their significance in biochemistry. The presence of this compound in specific Bacillus subtilis phages' DNA and its various synthetic methods highlight its importance in molecular biology and genetics (Ulbricht, 1965).
Epigenetic Mark and DNA Repair
Olinski, Starczak, and Gackowski (2016) explored 5-Hydroxymethyluracil as an epigenetic mark and its role in DNA repair. This review detailed the formation of 5-Hydroxymethyluracil in DNA and its removal, suggesting its possible role as an epigenetic mark while also being a product of reactive oxygen species-induced reactions. The intricate balance between its regulatory and erroneous roles in the genome signifies its importance in genetic and epigenetic studies (Olinski, Starczak, & Gackowski, 2016).
Alzheimer's Disease Research
Chouliaras et al. (2013) investigated the epigenetic dysregulation in Alzheimer's disease (AD), focusing on DNA methylation and hydroxymethylation. Their study found consistent decreases in 5-hydroxymethylcytosine in the hippocampus of AD patients, implying a potential link between epigenetic alterations and AD pathology. This opens avenues for further research into the role of 5-hydroxymethylcytosine and by extension, this compound, in neurodegenerative diseases (Chouliaras et al., 2013).
Cancer Research and Diagnosis
Jin et al. (2011) highlighted the significance of 5-Hydroxymethylcytosine in cancer research. Their study showed that levels of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) were substantially depleted in various human cancers compared to normal tissue. This depletion in cancer tissues adds another layer to the complex epigenome of cancers and suggests that lack of 5-hydroxymethylcytosine could serve as a useful biomarker for cancer diagnosis (Jin et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6-,7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJJNQKTRZJIQ-JXOAFFINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952752 | |
Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-00-7 | |
Record name | 5-Hydroxymethyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-5-(hydroxymethyl)-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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